
Hexyl 4-nitrophenyl (chloromethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 4-nitrophenyl (chloromethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a hexyl chain, a nitrophenyl group, and a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-nitrophenyl (chloromethyl)phosphonate typically involves the reaction of hexyl phosphonic dichloride with 4-nitrophenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the phosphorus atom, displacing a chloride ion. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like column chromatography or recrystallization may also be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 4-nitrophenyl (chloromethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Hexyl 4-nitrophenyl (chloromethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: Used in the development of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hexyl 4-nitrophenyl (chloromethyl)phosphonate involves its interaction with biological molecules, particularly enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing it to bind to the active site of enzymes such as phosphatases. This binding can inhibit the enzyme’s activity, making it a potential tool for studying enzyme function and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Hexyl 4-nitrophenyl (chloromethyl)phosphonate can be compared with other similar compounds such as:
Hexyl 4-nitrophenyl (methyl)phosphonate: Similar structure but with a methyl group instead of a chloromethyl group.
Hexyl 4-nitrophenyl (ethyl)phosphonate: Similar structure but with an ethyl group instead of a chloromethyl group.
Hexyl 4-nitrophenyl (propyl)phosphonate: Similar structure but with a propyl group instead of a chloromethyl group.
The uniqueness of this compound lies in its chloromethyl group, which provides additional reactivity and potential for further functionalization compared to its methyl, ethyl, or propyl counterparts.
Eigenschaften
CAS-Nummer |
215952-12-8 |
|---|---|
Molekularformel |
C13H19ClNO5P |
Molekulargewicht |
335.72 g/mol |
IUPAC-Name |
1-[chloromethyl(hexoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H19ClNO5P/c1-2-3-4-5-10-19-21(18,11-14)20-13-8-6-12(7-9-13)15(16)17/h6-9H,2-5,10-11H2,1H3 |
InChI-Schlüssel |
UEFQIEDAMBNCJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOP(=O)(CCl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



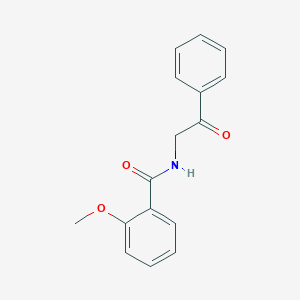
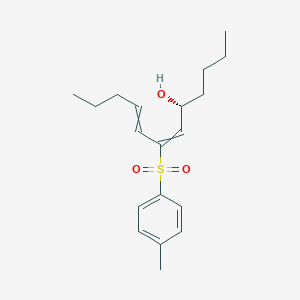
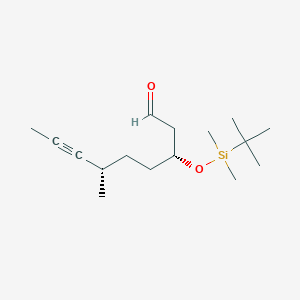
![4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol](/img/structure/B12582902.png)


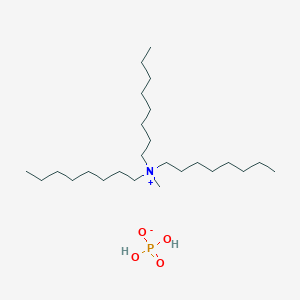
![N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582921.png)
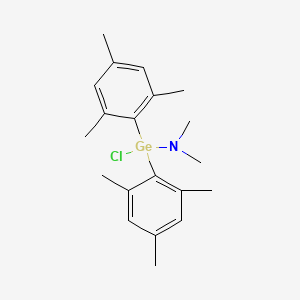
![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12582929.png)
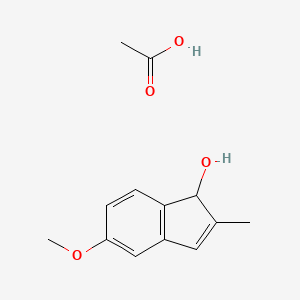
![1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl-](/img/structure/B12582946.png)
![Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane](/img/structure/B12582970.png)
